Butyl glyoxylate
Overview
Description
Butyl glyoxylate, also known as butyl oxoacetate or glyoxylic acid butyl ester, is an organic compound with the molecular formula C₆H₁₀O₃. It is a colorless liquid with a fruity odor and is used in various chemical applications. The compound is known for its reactivity due to the presence of both ester and aldehyde functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl glyoxylate can be synthesized through the esterification of glyoxylic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of glyoxylic acid with butanol in the presence of a strong acid catalyst. The reaction mixture is heated to promote the esterification process, and the resulting product is purified through distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form butyl oxalate and other oxidation products.
Reduction: The compound can be reduced to butyl glycolate using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Butyl oxalate and other carboxylic acid derivatives.
Reduction: Butyl glycolate.
Substitution: Various substituted esters and aldehydes.
Scientific Research Applications
Butyl glyoxylate has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes and esters.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of butyl glyoxylate involves its reactivity with nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group reacts with nucleophiles such as amines and alcohols.
Esterification: The ester group can react with acids and alcohols to form new ester compounds.
Transesterification: The ester group can be exchanged with other ester groups in the presence of a catalyst.
Comparison with Similar Compounds
Methyl Glyoxylate: A shorter-chain ester with similar reactivity but different physical properties.
Ethyl Glyoxylate: Another glyoxylate ester with a slightly longer alkyl chain than methyl glyoxylate but shorter than butyl glyoxylate.
Propyl Glyoxylate: An intermediate chain length ester with properties between ethyl and this compound.
This compound’s unique properties make it a valuable compound in various chemical and industrial applications, distinguishing it from its shorter-chain counterparts.
Properties
IUPAC Name |
butyl 2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDRJHYTRBBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064208 | |
Record name | Acetic acid, oxo-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
Record name | Butyl glyoxylate | |
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CAS No. |
6295-06-3 | |
Record name | Butyl glyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6295-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyl oxoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl glyoxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, 2-oxo-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, oxo-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL OXOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH46A7531R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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